3-(4-Biphenyl)-2-chloro-1-propene
Overview
Description
3-(4-Biphenyl)-2-chloro-1-propene is an organic compound that features a biphenyl group attached to a propene chain with a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenyl)-2-chloro-1-propene typically involves the reaction of 4-bromobiphenyl with allyl chloride in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high efficiency . The general reaction conditions include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenyl)-2-chloro-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas are common.
Major Products
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: The major product is the corresponding alkane.
Scientific Research Applications
3-(4-Biphenyl)-2-chloro-1-propene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Biphenyl)-2-chloro-1-propene involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the propene chain can undergo metabolic transformations . The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Biphenyl-2-chloropropane: Similar structure but lacks the double bond in the propene chain.
4-Biphenyl-2-chlorobutane: Similar structure but with an extended alkyl chain.
4-Biphenyl-2-chloroethane: Similar structure but with a shorter alkyl chain.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJKFLHXQUWFOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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